2-chloro-N-(3-chloro-4-iodophenyl)propanamide
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Overview
Description
2-chloro-N-(3-chloro-4-iodophenyl)propanamide, is a chemical compound characterized by the presence of iodine and chlorine atoms attached to a phenyl ring, along with a chloropropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Iodo-3-chlorophenyl)-2-chloropropanamide typically involves the following steps:
Amidation: The formation of the amide group involves the reaction of the halogenated phenyl compound with 2-chloropropanoyl chloride in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of N-(4-Iodo-3-chlorophenyl)-2-chloropropanamide may involve large-scale halogenation and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-Iodo-3-chlorophenyl)-2-chloropropanamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of phenyl oxides.
Reduction: Formation of dehalogenated phenyl compounds.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-(4-Iodo-3-chlorophenyl)-2-chloropropanamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Iodo-3-chlorophenyl)-2-chloropropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms may enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-3-chlorophenyl)-2-chloropropanamide
- N-(4-Iodo-3-fluorophenyl)-2-chloropropanamide
- N-(4-Iodo-3-chlorophenyl)-2-bromopropanamide
Uniqueness
N-(4-Iodo-3-chlorophenyl)-2-chloropropanamide is unique due to the specific combination of iodine and chlorine atoms on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs. The presence of these halogens can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-(3-chloro-4-iodophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2INO/c1-5(10)9(14)13-6-2-3-8(12)7(11)4-6/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYQGYNQTPURNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)I)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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